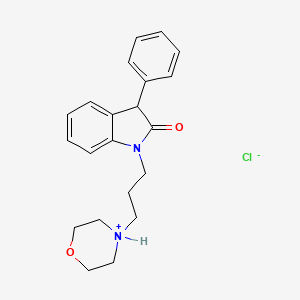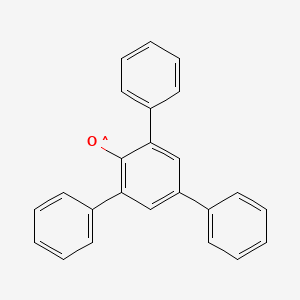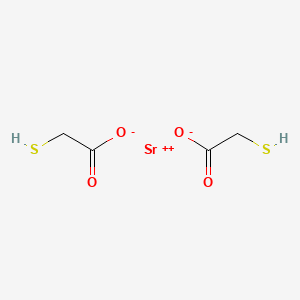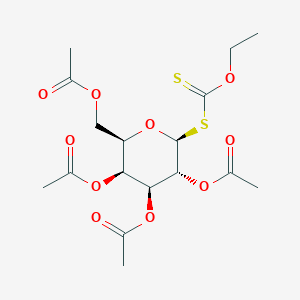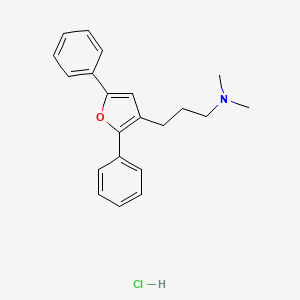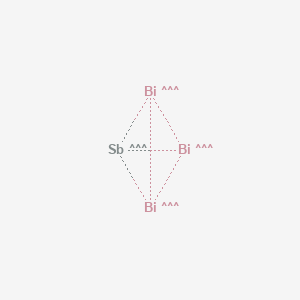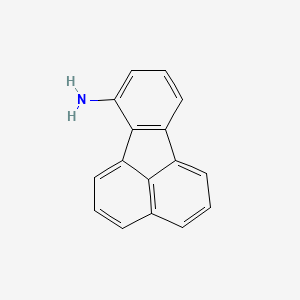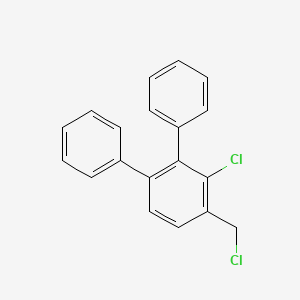
TNPAL-Sphingomyelin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TNPAL-Sphingomyelin involves the reaction of sphingomyelin with trinitrophenylaminolauroyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as chloroform or methanol . The product is then purified using techniques such as thin-layer chromatography (TLC) to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored at -20°C to maintain its stability .
化学反应分析
Types of Reactions
TNPAL-Sphingomyelin undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups under specific conditions.
Substitution: The trinitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate .
Major Products Formed
The major products formed from these reactions include amino derivatives of this compound and various substituted derivatives depending on the nucleophile used .
科学研究应用
TNPAL-Sphingomyelin has several scientific research applications:
作用机制
TNPAL-Sphingomyelin exerts its effects by serving as a substrate for sphingomyelinase enzymes. The enzyme hydrolyzes the sphingomyelin to produce ceramide and phosphorylcholine . Ceramide is a bioactive lipid involved in various cellular processes, including apoptosis, cell growth, and differentiation . The molecular targets and pathways involved include the sphingomyelin signaling pathway and the ceramide-mediated apoptotic pathway .
相似化合物的比较
Similar Compounds
Sphingomyelin: A naturally occurring sphingolipid found in cell membranes.
Ceramide: A product of sphingomyelin hydrolysis and a key signaling molecule.
Sphingosine-1-phosphate: A bioactive lipid derived from ceramide that regulates cell survival and proliferation.
Uniqueness
TNPAL-Sphingomyelin is unique due to its synthetic trinitrophenylaminolauroyl group, which allows it to be used as a specific substrate for sphingomyelinase assays. This makes it a valuable tool in biochemical research for studying sphingomyelin metabolism and related diseases .
属性
分子式 |
C41H73N6O12P |
|---|---|
分子量 |
873.0 g/mol |
IUPAC 名称 |
[(E,2R,3S)-3-hydroxy-2-[12-(3,4,5-trinitroanilino)dodecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C41H73N6O12P/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-27-39(48)36(34-59-60(56,57)58-31-30-47(2,3)4)43-40(49)28-25-22-19-16-14-17-20-23-26-29-42-35-32-37(44(50)51)41(46(54)55)38(33-35)45(52)53/h24,27,32-33,36,39,42,48H,5-23,25-26,28-31,34H2,1-4H3,(H-,43,49,56,57)/b27-24+/t36-,39+/m1/s1 |
InChI 键 |
BBNMABNSMKBCGK-UWNFNMISSA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


